molecular formula C8H7NOS2 B1461951 2-(Methylthio)benzo[d]thiazol-6-ol CAS No. 74537-49-8

2-(Methylthio)benzo[d]thiazol-6-ol

Cat. No.: B1461951
CAS No.: 74537-49-8
M. Wt: 197.3 g/mol
InChI Key: IAQHORMPRYVLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)benzo[d]thiazol-6-ol is a heterocyclic compound with the molecular formula C8H7NOS2. It is a derivative of benzothiazole, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 2-(Methylthio)benzo[d]thiazol-6-ol typically involves the reaction of 2-methylbenzo[d]thiazol-6-ol with methylthiolating agents. One common method includes dissolving 2-methylbenzo[d]thiazol-6-ol in dimethylformamide (DMF) and adding the appropriate methylthiolating agent, such as methyl iodide, in the presence of a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature until the reaction is complete .

Chemical Reactions Analysis

2-(Methylthio)benzo[d]thiazol-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the sulfur atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-(Methylthio)benzo[d]thiazol-6-ol exhibits notable antimicrobial properties. Research indicates that derivatives of benzothiazole compounds, including this specific compound, have been effective against a range of bacteria and fungi. For instance, studies have demonstrated its efficacy in inhibiting the growth of drug-resistant strains of bacteria, making it a candidate for developing new antibiotics.

Anticancer Properties
The compound has shown promise in anticancer research. It has been found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of reactive oxygen species (ROS) levels, which can lead to cell death in malignant cells while sparing normal cells.

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. This inhibition can reduce the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Biochemical Research

Enzyme Interaction Studies
This compound serves as a valuable probe in biochemical assays aimed at studying enzyme activities and receptor interactions. Its ability to selectively bind to certain enzymes allows researchers to explore metabolic pathways and understand disease mechanisms better .

Oxidative Stress Modulation
Research indicates that this compound can modulate oxidative stress responses in cells. By activating the Nrf2 pathway, it enhances the expression of antioxidant genes, providing insights into its role as a potential therapeutic agent for oxidative stress-related conditions.

Material Science Applications

Development of Novel Materials
In material science, derivatives of benzothiazole are explored for their electronic and optical properties. This compound can be used as a building block for synthesizing new materials with desired characteristics for applications such as sensors and organic light-emitting diodes (OLEDs) .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against drug-resistant bacteria; potential for new antibiotic development.
Anticancer PropertiesInduced apoptosis in cancer cells; modulated ROS levels; selective toxicity towards cancer cells.
Anti-inflammatory EffectsInhibited COX-2 enzyme activity; reduced inflammatory mediator production.
Oxidative Stress ModulationActivated Nrf2 pathway; enhanced antioxidant gene expression; potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]thiazol-6-ol involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters, a process that produces hydrogen peroxide, ammonia, and aldehydes. By inhibiting these enzymes, the compound helps to regulate the levels of neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and neuropsychiatric disorders .

Comparison with Similar Compounds

2-(Methylthio)benzo[d]thiazol-6-ol can be compared with other benzothiazole derivatives, such as:

These comparisons highlight the unique structural features of this compound that contribute to its specific biological activities and potential therapeutic applications.

Biological Activity

2-(Methylthio)benzo[d]thiazol-6-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzo[d]thiazole core with a methylthio group at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of leukemia cell lines effectively. In vitro evaluations have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .

Table 1: Cytotoxicity of Benzo[d]Thiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundHL-60 (Leukemia)4-9
Other derivativesVarious solid tumorsVaries

Antimicrobial Activity

While some benzo[d]thiazole derivatives have shown promise against bacterial strains, specific studies on this compound indicate limited antimicrobial efficacy. In tests against Gram-positive and Gram-negative bacteria, the compound did not display significant activity . However, modifications in the thiazole ring structure may enhance its antimicrobial properties, suggesting a potential avenue for future research.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with cellular signaling pathways. The methylthio group may play a role in enhancing lipophilicity, which could facilitate better membrane penetration and interaction with intracellular targets .

Case Studies and Research Findings

  • Anticancer Studies : A series of benzo[d]thiazole derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The results indicated that modifications to the thiazole ring could significantly enhance cytotoxicity against leukemia cells, with IC50 values ranging from 4 to 9 µM for certain derivatives .
  • Antimicrobial Research : Despite extensive testing, this compound showed minimal activity against various pathogens, including Staphylococcus aureus and Salmonella spp. This highlights the need for further structural optimization to improve its antimicrobial profile .
  • Urease Inhibition : Some thiazole derivatives have been investigated for their urease inhibitory activity, which is crucial for treating conditions like Helicobacter pylori infections. While specific data on this compound is limited, related compounds have demonstrated promising urease inhibition capabilities .

Properties

IUPAC Name

2-methylsulfanyl-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c1-11-8-9-6-3-2-5(10)4-7(6)12-8/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQHORMPRYVLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663299
Record name 2-(Methylsulfanyl)-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74537-49-8
Record name 2-(Methylsulfanyl)-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the ice cooled solution of 2-mercapto-benzothiazol-6-ol from step 1 (3.80 g, 20.76 mmol, 1.0 eq) in DCM (40 mL, 0.5M) at 0° C., was added triethylamine (7.29 mL, 51.91 mmol, 2.5 eq) followed by iodomethane (1.93 mL, 31.14 mmol, 1.5 eq). The reaction was stirred from 0° C. to −10° C. for 3 hours. The solvent was removed in vacuo. Water (ca. 200 mL) was added and the aqueous layer was extracted with ethyl acetate (3×150 mL). The organic layer was dried over sodium sulfate, filtered, and evaporated in vacuo to yield 2-methylsulfanyl-benzothiazol-6-ol as light green powder (3.76 g, 92%). The crude product was used in the next step without purification. M+H=198.0
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
7.29 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)benzo[d]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)benzo[d]thiazol-6-ol
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)benzo[d]thiazol-6-ol
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)benzo[d]thiazol-6-ol
Reactant of Route 5
2-(Methylthio)benzo[d]thiazol-6-ol
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)benzo[d]thiazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.